2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Description
Historical Development of Benzoxazine Derivatives
Benzoxazine chemistry originated in 1944 with the accidental synthesis of benzoxazine derivatives by Holly and Cope during studies on Mannich condensation reactions. Early work focused on small-molecule derivatives, but the field expanded significantly in the 1990s when Ning and Ishida pioneered polybenzoxazine thermosets through ring-opening polymerization. The compound 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid emerged as a structurally unique derivative, combining a 1,4-benzoxazine core with a carboxylic acid substituent at position 6 and methyl groups at positions 2 and 4. Its development reflects broader trends in heterocyclic chemistry, where substituent engineering enables precise control over physicochemical properties.
Classification within Heterocyclic Frameworks
This compound belongs to the 1,4-benzoxazine subclass, characterized by a benzene ring fused to a six-membered oxazine ring containing oxygen at position 1 and nitrogen at position 4. Key structural features include:
- Substituents : Methyl groups at C2 and C4, a ketone at C3, and a carboxylic acid at C6.
- Tautomerism : The 3-oxo group allows keto-enol tautomerism, influencing reactivity.
- Ring strain : The dihydro-oxazine ring adopts a semi-chair conformation, enhancing susceptibility to ring-opening reactions.
Table 1: Structural Comparison of Representative Benzoxazine Derivatives
Significance in Organic and Heterocyclic Chemistry Research
The carboxylic acid group at C6 distinguishes this compound from conventional benzoxazines, enabling:
- Salt formation : Enhanced solubility for pharmaceutical applications.
- Esterification/amidation : Modular derivatization for drug discovery.
- Coordination chemistry : Potential metal-binding activity via the carboxylate moiety.
Studies highlight its role as a synthetic intermediate for antibacterial quinolones, where the carboxylic acid is essential for target binding. In materials science, methyl groups improve thermal stability, while the oxazine ring enables polymerization into high-performance resins.
Molecular Framework Overview and Chemical Importance
The molecular formula C₁₁H₁₁NO₄ (MW: 221.21 g/mol) features:
- Planar benzene ring : Facilitates π-π stacking in crystalline phases.
- Electron-withdrawing groups : The 3-oxo and 6-carboxylic acid groups polarize the oxazine ring, accelerating electrophilic substitution at C7 and C8.
- Steric effects : 2,4-dimethyl groups hinder rotational freedom, favoring rigid conformations.
Table 2: Key Physical Properties
Properties
IUPAC Name |
2,4-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-10(13)12(2)8-5-7(11(14)15)3-4-9(8)16-6/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJIBMNZMWTEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163316 | |
| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-74-3 | |
| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS Number: 1092352-74-3) is a compound belonging to the benzoxazine family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings and case studies regarding its biological activity.
The molecular formula of this compound is C₁₁H₁₁NO₄. It has a melting point of approximately 210–212 °C and is characterized by its solid state at room temperature . The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzoxazines. A recent study demonstrated that derivatives of benzoxazine compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of benzoxazine derivatives has been a focal point in recent pharmacological studies. In vitro assays have shown that 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown efficacy against breast cancer and prostate cancer cell lines .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, researchers tested various benzoxazine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds similar to 2,4-dimethyl-3-oxo exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A study conducted at a leading pharmacological research institute evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and histological evidence of reduced inflammation after treatment with 2,4-dimethyl-3-oxo .
Case Study 3: Cancer Cell Line Testing
In vitro testing on MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has been studied for its potential therapeutic properties. Its derivatives are being explored for:
- Anticancer Activity : Research indicates that benzoxazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in preliminary studies as a potential anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Some studies have suggested that compounds with the benzoxazine scaffold possess antimicrobial activities against certain bacterial strains, making them candidates for developing new antibiotics .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Development : The compound can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their resistance to heat and chemicals .
Environmental Science
Research has indicated that derivatives of benzoxazines can be utilized in environmental applications:
- Pollutant Degradation : There is potential for using this compound in the degradation of environmental pollutants. Studies suggest that certain benzoxazine derivatives can catalyze the breakdown of organic pollutants under specific conditions .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of a series of benzoxazine derivatives, including 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid. The results demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Polymer Applications
In a study focused on polymer composites, researchers incorporated 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional epoxy formulations. This enhancement is attributed to the unique cross-linking behavior of the benzoxazine structure during polymerization .
Case Study 3: Environmental Remediation
Another investigation explored the use of benzoxazine derivatives in photocatalytic degradation of organic dyes in wastewater. The study found that under UV light irradiation, the compound facilitated significant degradation of dyes such as methylene blue and rhodamine B, suggesting its potential utility in environmental cleanup efforts .
Comparison with Similar Compounds
Structural and Molecular Differences
Key analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Polarity : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ethyl 3-oxo-...carboxylate) .
- Melting Points : Ethyl 4-benzyl derivatives exhibit higher melting points (~98–100°C) due to crystallinity from aromatic stacking , while halogenated analogues (e.g., 6-chloro) may show lower solubility in polar solvents .
- Spectroscopy : IR spectra of related compounds show strong carbonyl (C=O) stretches near 1740 cm⁻¹ for the oxo group , a feature shared with the target compound.
Commercial Availability and Purity
- Esters and halogenated variants are sold by suppliers such as AldrichCPR and Combi-Blocks, often as certified reference materials .
Preparation Methods
Cyclization to Form 1,4-Benzoxazine Core
- Starting Materials : 2-aminophenol derivatives.
- Reagents : Chloroacetyl chloride or related acyl chlorides.
- Conditions : Reflux in methyl isobutyl ketone (MIBK) with aqueous sodium bicarbonate.
- Outcome : Formation of 1,4-benzoxazin-3(4H)-one intermediates with substitution at the 2-position.
This method, reported by Shridhar et al., is a single-step cyclization that efficiently forms the benzoxazine ring system with good yields.
Introduction of Methyl Groups
- Method : Alkylation or acylation at nitrogen or carbon atoms.
- Reagents : Methyl halides or methyl esters.
- Catalysts/Base : Triethylamine, sodium hydride, or potassium tert-butoxide.
- Solvents : Inert organic solvents such as tetrahydrofuran, dimethylformamide, or dioxane.
- Temperature : Room temperature to reflux depending on reactivity.
The methyl groups at the 2- and 4-positions can be introduced via N-alkylation or C-alkylation using appropriate methylating agents. These reactions are typically carried out under inert atmosphere to prevent side reactions.
Oxidation to Introduce the 3-Oxo Group
- Oxidizing Agents : Swern oxidation reagents (activated DMSO with oxalyl chloride) or Jones oxidation (chromic anhydride).
- Conditions : Low temperature (-60°C) in inert solvents like methylene chloride.
- Procedure : The alcohol intermediate is treated with activated DMSO followed by triethylamine to yield the ketone at the 3-position.
This oxidation step is crucial to convert the hydroxyalkyl intermediate into the 3-oxo derivative, providing the characteristic keto function of the benzoxazine ring.
Carboxylation at the 6-Position
- Approach : Introduction of the carboxylic acid group at the 6-position can be achieved by starting from appropriately substituted aminophenols or via selective oxidation of methyl groups.
- Alternative Routes : Reaction with maleic anhydride derivatives or ester hydrolysis.
The carboxylic acid group is introduced either by direct substitution on the aromatic ring or by functional group transformation of ester precursors, followed by hydrolysis to the acid.
Purification and Isolation
- Work-up : Reaction mixtures are quenched with water or ice water.
- Extraction : Organic solvents such as methylene chloride, chloroform, or ethyl acetate are used to extract the product.
- Drying : Extracts are dried over anhydrous sodium sulfate.
- Purification : Recrystallization or silica gel column chromatography using solvents like hexane, benzene, acetone, ethanol, or their mixtures.
These steps ensure isolation of the target compound in a pure and crystalline form suitable for further use or characterization.
- The use of borane-tetrahydrofuran complex is preferred for selective reduction steps due to its mildness and efficiency.
- The Swern oxidation method provides high selectivity for oxidation of hydroxyalkyl intermediates to ketones without over-oxidation or ring opening.
- Choice of solvent and temperature control is critical to maximize yield and purity, especially during oxidation and cyclization steps.
- The sequence of methylation and oxidation steps can be adjusted depending on the availability of intermediates and desired substitution pattern.
- Purification by silica gel chromatography is effective in removing side products, with solvent systems tailored to the polarity of intermediates.
The preparation of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves a multi-step synthetic strategy combining cyclization, methylation, reduction, oxidation, and carboxylation. The processes utilize well-established organic synthesis techniques with careful control of reaction conditions, choice of reagents, and purification methods to achieve high purity and yield. The methodologies are supported by extensive research literature and patent disclosures, providing a robust framework for laboratory or industrial synthesis.
Q & A
Q. What are the established synthetic routes for 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and what are their key challenges?
The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation reactions with ketones. For example, methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (a precursor) can be synthesized via a cyclocondensation reaction between 2-aminophenol derivatives and β-keto esters under acidic conditions . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions, such as over-oxidation or dimerization. Purification often requires gradient chromatography due to the polar nature of the carboxylic acid group .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzoxazine core and substituent positions. For example, the methyl groups at positions 2 and 4 appear as singlets in ¹H NMR, while the carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₁NO₄, exact mass 221.0688) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, particularly for detecting desmethyl or oxidized byproducts .
Q. How does the compound’s solubility and stability impact experimental design?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under prolonged UV exposure or basic conditions (pH > 9), necessitating storage in amber vials at –20°C . For biological assays, solubility can be enhanced via sodium salt formation or co-solvents like polyethylene glycol (PEG-400) .
Advanced Research Questions
Q. What mechanistic insights exist for the bioactivity of benzoxazine derivatives, and how do structural modifications influence potency?
Benzoxazine derivatives, including fluoroquinolone analogs (e.g., ofloxacin), inhibit bacterial DNA gyrase by binding to the GyrA subunit. The 3-oxo and carboxylic acid groups are critical for chelating Mg²⁺ ions in the enzyme active site . Structural modifications, such as fluorination at position 9 (as in levofloxacin) or methylation at position 4, enhance membrane permeability and reduce efflux pump susceptibility . For the target compound, replacing the piperazinyl group (in ofloxacin) with methyl groups may alter pharmacokinetics but requires empirical validation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:
- Strain-specific variability : Gram-negative bacteria (e.g., E. coli) may show resistance due to upregulated efflux pumps.
- Assay conditions : Variations in pH, cation-adjusted Mueller-Hinton broth, or incubation time affect results. Standardizing protocols per CLSI guidelines is recommended .
- Impurity profiles : Trace desfluoro or oxidized impurities (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde) can artificially inflate or suppress activity. LC-MS/MS is advised for batch verification .
Q. What strategies optimize the compound’s yield in multistep syntheses?
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improves cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time for steps like ester hydrolysis (from 12 hours to 30 minutes) .
- Workflow integration : In-situ protection of the carboxylic acid group (e.g., tert-butyl ester) prevents side reactions during methylation .
Q. How can computational modeling guide the design of benzoxazine-based inhibitors?
- Docking studies : Molecular docking with GyrA (PDB: 1AB4) identifies key hydrogen bonds between the 3-oxo group and Ser-83/Asp-87 residues .
- QSAR models : Hammett constants (σ) for substituents at position 6 correlate with logP and bioavailability. Methyl groups (σ = –0.17) balance hydrophobicity and solubility .
Methodological Considerations
Q. What chromatographic techniques are effective for separating stereoisomers or regioisomers?
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) resolves enantiomers, critical for studying stereospecific activity .
- HILIC (Hydrophilic Interaction Chromatography) : Effective for polar derivatives, especially when paired with MS-compatible buffers (e.g., ammonium formate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
